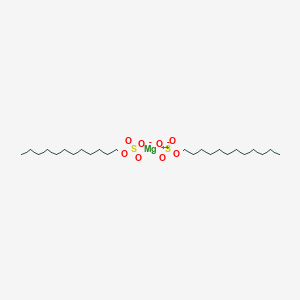

Sulfato de magnesio laurilo

Descripción general

Descripción

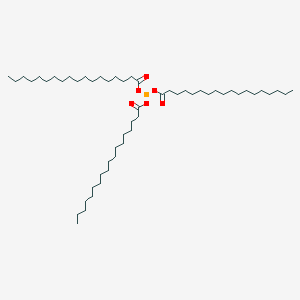

Magnesium lauryl sulfate is a chemical compound that belongs to the class of anionic surfactants. It is the magnesium salt of lauryl sulfate, which is derived from lauryl alcohol and sulfuric acid. This compound is widely used in various industries, particularly in cosmetics and personal care products, due to its excellent cleansing and foaming properties .

Aplicaciones Científicas De Investigación

Magnesium lauryl sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.

Biology: Employed in cell lysis buffers for protein extraction and purification.

Medicine: Utilized in pharmaceutical formulations as a tablet lubricant and emulsifying agent.

Industry: Commonly found in personal care products such as shampoos, soaps, and toothpaste due to its effective cleansing properties

Mecanismo De Acción

Target of Action

Magnesium lauryl sulfate primarily targets myometrial muscle cells . It plays a crucial role in the inhibition of action potentials in these cells .

Mode of Action

The compound interacts with its targets by directly inhibiting action potentials in myometrial muscle cells . This interaction results in the uncoupling of excitation and contraction, which decreases the frequency and force of contractions .

Biochemical Pathways

Magnesium lauryl sulfate affects several biochemical pathways. It plays a fundamental role in photosynthesis, protein synthesis, and nucleic acid metabolism . It is also involved in hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .

Pharmacokinetics

For magnesium sulfate, it is known that when taken orally, it promotes bowel evacuation by causing osmotic retention of fluid, which distends the colon with increased peristaltic activity . Parenterally, magnesium decreases acetylcholine in motor nerve terminals and acts on the myocardium by slowing the rate of S-A node impulse formation and prolonging conduction time .

Result of Action

The result of the action of magnesium lauryl sulfate is a decrease in the frequency and force of contractions in myometrial muscle cells . This effect is due to the direct inhibition of action potentials in these cells .

Action Environment

The action of magnesium lauryl sulfate can be influenced by environmental factors. For instance, it is used mainly in the chemical industry for the preparation of specialized shampoos for people with delicate skin . It works even in hard water . The residual surfactants and their breakdown products are dispersed in the environment predominantly via the disposal of sewage and land application of sewage sludge . They exhibit a relatively longer life cycle in the environment due to high surface affinity, and antimicrobial and recalcitrant properties .

Análisis Bioquímico

Biochemical Properties

Magnesium lauryl sulfate plays a significant role in biochemical reactions due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to reduce surface tension and form micelles. This interaction facilitates the solubilization of hydrophobic compounds, enhancing the bioavailability of certain drugs and active ingredients. Magnesium lauryl sulfate is known to interact with enzymes such as lipases and proteases, altering their activity by modifying the local environment and substrate availability .

Cellular Effects

Magnesium lauryl sulfate affects various types of cells and cellular processes. It influences cell function by disrupting cell membranes, leading to increased permeability and potential cell lysis. This disruption can impact cell signaling pathways, gene expression, and cellular metabolism. For example, magnesium lauryl sulfate can activate stress response pathways, leading to changes in the expression of genes involved in inflammation and apoptosis . Additionally, it can affect cellular metabolism by altering the uptake and utilization of nutrients and other essential molecules .

Molecular Mechanism

The molecular mechanism of action of magnesium lauryl sulfate involves its interaction with cell membranes and biomolecules. It binds to the lipid bilayer of cell membranes, causing structural changes that increase membrane fluidity and permeability. This binding can lead to the inhibition or activation of membrane-bound enzymes and receptors, affecting various cellular processes. Magnesium lauryl sulfate can also interact with intracellular proteins, altering their function and stability. These interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium lauryl sulfate can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to magnesium lauryl sulfate can lead to cumulative effects on cellular function, including chronic inflammation and oxidative stress. In vitro and in vivo studies have shown that prolonged exposure to magnesium lauryl sulfate can result in persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of magnesium lauryl sulfate vary with different dosages in animal models. At low doses, it can act as a mild irritant, causing minimal adverse effects. At higher doses, magnesium lauryl sulfate can induce significant toxicity, including skin irritation, gastrointestinal distress, and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of magnesium lauryl sulfate can also result in toxic effects on the liver and kidneys, highlighting the importance of dosage control in its use .

Metabolic Pathways

Magnesium lauryl sulfate is involved in various metabolic pathways, primarily related to its surfactant properties. It interacts with enzymes and cofactors involved in lipid metabolism, such as lipases and fatty acid-binding proteins. These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism. Magnesium lauryl sulfate can also impact the synthesis and degradation of lipids, altering the balance of lipid species within cells .

Transport and Distribution

Within cells and tissues, magnesium lauryl sulfate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments. The compound’s localization and accumulation can be influenced by its binding to specific proteins and lipids, affecting its activity and function. Magnesium lauryl sulfate can also be transported across cell membranes through passive diffusion, facilitated by its surfactant properties .

Subcellular Localization

Magnesium lauryl sulfate exhibits specific subcellular localization, primarily within the cell membrane and cytoplasm. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, magnesium lauryl sulfate can localize to the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking. The compound’s localization within these subcellular compartments can impact its overall biochemical and cellular effects .

Métodos De Preparación

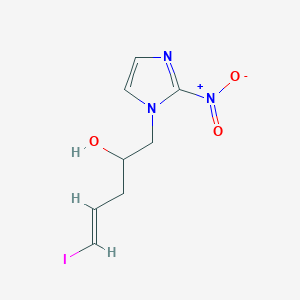

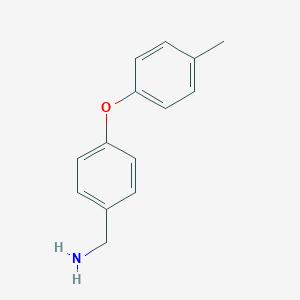

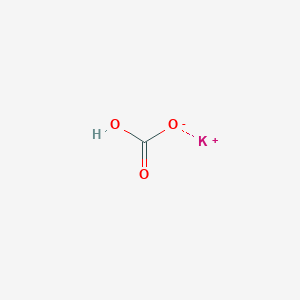

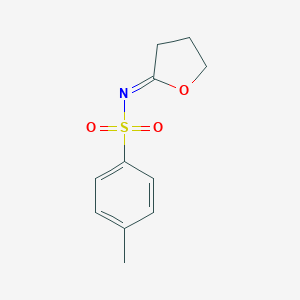

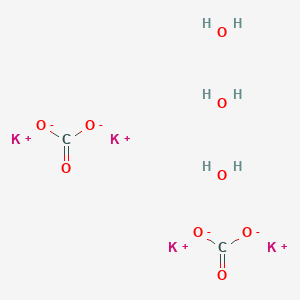

Synthetic Routes and Reaction Conditions: Magnesium lauryl sulfate is synthesized through the esterification of lauryl alcohol with sulfuric acid, followed by neutralization with magnesium carbonate . The reaction can be summarized as follows:

Esterification: Lauryl alcohol reacts with sulfuric acid to form lauryl sulfate.

Neutralization: The lauryl sulfate is then neutralized with magnesium carbonate to produce magnesium lauryl sulfate.

Industrial Production Methods: In industrial settings, the production of magnesium lauryl sulfate involves large-scale esterification and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process typically involves:

- Heating lauryl alcohol and sulfuric acid to facilitate esterification.

- Adding magnesium carbonate to neutralize the resulting lauryl sulfate.

- Purifying the product through recrystallization or other purification techniques to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: Magnesium lauryl sulfate primarily undergoes reactions typical of anionic surfactants. These include:

Neutralization: Reacts with acids to form lauryl sulfate and magnesium salts.

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield lauryl alcohol and sulfuric acid.

Oxidation and Reduction: Generally stable under normal conditions but can undergo oxidation or reduction in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

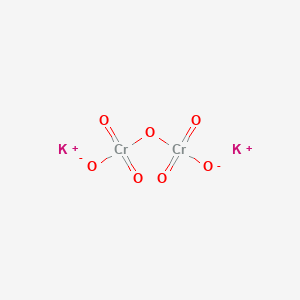

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Neutralization: Lauryl sulfate and magnesium salts.

Hydrolysis: Lauryl alcohol and sulfuric acid.

Comparación Con Compuestos Similares

Magnesium lauryl sulfate can be compared with other similar anionic surfactants, such as:

Sodium lauryl sulfate: Similar in structure but uses sodium instead of magnesium. It is more commonly used in household cleaning products.

Ammonium lauryl sulfate: Uses ammonium as the counterion and is often found in milder formulations for sensitive skin.

Sodium laureth sulfate: Contains ethoxylated lauryl alcohol, making it less irritating and more suitable for personal care products.

Uniqueness: Magnesium lauryl sulfate is unique due to its mildness and effectiveness in hard water conditions, making it suitable for specialized applications in personal care products for sensitive skin .

Propiedades

IUPAC Name |

magnesium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H26O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNDBUATLJAUQM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(SO4C12H25)2, C24H50MgO8S2 | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-41-7 (Parent) | |

| Record name | Magnesium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003097083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

555.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [magnesium salt] appears as light yellow liquid with a mild odor. May float or sink and mix with water. (USCG, 1999) | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3097-08-3 | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003097083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dodecylsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T88HA2N17X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Magnesium Lauryl Sulfate in pharmaceutical formulations?

A: Magnesium Lauryl Sulfate is primarily used as a lubricant in tablet formulations. Research indicates its effectiveness in reducing ejection forces during tablet manufacturing, particularly for direct compression fillers like microcrystalline cellulose, compressible starch, spray-dried lactose, and direct compression sucrose [].

Q2: Can Magnesium Lauryl Sulfate impact drug dissolution, and if so, how does this differ from Magnesium Stearate?

A: Yes, the choice of lubricant can significantly influence drug release. Research suggests that shear mixing with Magnesium Stearate can hinder drug dissolution, potentially due to the formation of a hydrophobic film around the powder particles []. This effect is less pronounced with Magnesium Lauryl Sulfate, suggesting it might be a preferred choice in formulations where maintaining optimal drug dissolution is crucial [].

Q3: Are there any specific advantages of using Magnesium Lauryl Sulfate in capsule formulations?

A: Studies show that Magnesium Lauryl Sulfate can be an effective lubricant in capsule filling, offering comparable or even superior performance to Magnesium Stearate, particularly with compressible starch as a filler []. Its potential to minimize the inhibitory effects on drug dissolution observed with Magnesium Stearate [] further highlights its suitability for capsule formulations.

Q4: Beyond its use as a lubricant, are there other applications of Magnesium Lauryl Sulfate in pharmaceutical formulations?

A: While primarily known as a lubricant, Magnesium Lauryl Sulfate is also incorporated into dispersible tablet formulations. For example, it is used in entacapone dispersible tablets along with other excipients like silicified microcrystalline cellulose, lactose, cross-linked carboxymethyl cellulose, and sodium stearyl fumarate []. This suggests a potential role in facilitating tablet disintegration and dispersion in aqueous environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)